molecular formula C10H16N2 B3046134 N-methyl-N'-(2-methylphenyl)ethylenediamine CAS No. 120107-25-7

N-methyl-N'-(2-methylphenyl)ethylenediamine

Cat. No. B3046134
CAS RN: 120107-25-7
M. Wt: 164.25 g/mol
InChI Key: KVAPNQPWSNOTJA-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structural formula. For example, the compound N-Methyl-2-(2-methylphenyl)ethanamine has a molecular formula of C10H15N .

Scientific Research Applications

1. Adsorption and Surface Reactions

A study by Kim et al. (2005) explored the adsorption behavior of ethylenediamine on Ge(100)-2 x 1 surfaces. They found that at low coverages, ethylenediamine undergoes dissociative chemisorption via an interdimer dual N-H dissociation reaction. This research highlights the potential application of ethylenediamine derivatives in surface chemistry and materials science (Kim et al., 2005).

2. Iron Chelation and Fertilization

Yunta et al. (2003) investigated the chelating agents related to ethylenediamine bis(2-hydroxyphenyl)acetic acid (EDDHA), which are used as soil fertilizers to treat iron chlorosis in plants. This study provides insights into the application of ethylenediamine derivatives in agriculture, particularly in enhancing the iron uptake of plants (Yunta et al., 2003).

3. Photocatalytic Applications

Li et al. (2015) conducted a study on N-doped TiO2 photocatalysts obtained from ethylenediamine. They found that these catalysts exhibit high activities in visible light photocatalytic reactions, which suggests a significant role for ethylenediamine derivatives in the development of efficient photocatalysts for environmental applications (Li et al., 2015).

properties

IUPAC Name

N-methyl-N'-(2-methylphenyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-9-5-3-4-6-10(9)12-8-7-11-2/h3-6,11-12H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAPNQPWSNOTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCCNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40556112
Record name N~1~-Methyl-N~2~-(2-methylphenyl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N'-(2-methylphenyl)ethylenediamine

CAS RN

120107-25-7
Record name N~1~-Methyl-N~2~-(2-methylphenyl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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